Beauveriolide III

Description

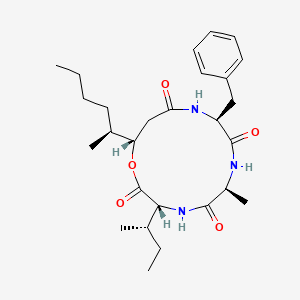

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEELKRGSLCNVAR-QVZGIDAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Origin and Isolation Methodologies

Fungal Producers of Beauveriolide III

This compound is a secondary metabolite produced by various species of entomopathogenic fungi, which are fungi that can act as parasites of insects. Its production has been identified in several fungal genera, most notably Beauveria and Cordyceps.

The fungus Beauveria sp. FO-6979, a soil isolate, is a known producer of this compound. nih.govjst.go.jp Research has demonstrated the isolation of this compound, along with its analog Beauveriolide I, from the fermentation broth of this specific strain. nih.govjst.go.jpacs.orgnih.govresearchgate.net The production of this compound can be influenced by the composition of the culture media. For instance, supplementing the fermentation media with specific amino acids can selectively increase the yield of either Beauveriolide I or III. nih.govjst.go.jp Specifically, the addition of L-isoleucine to the culture medium has been shown to lead to a high and selective production of this compound. nih.govjst.go.jp Furthermore, studies on Beauveria sp. FO-6979 have led to the isolation of other new beauveriolide analogs when fermented in amino acid-supplemented media. nih.govresearchgate.net

Cordyceps militaris, a well-known medicinal mushroom, has also been identified as a producer of this compound. nih.govresearchgate.net The production of both Beauveriolide I and III has been detected in both the fermented mycelia and the fruiting bodies of C. militaris. nih.gov The biosynthetic gene cluster responsible for beauveriolide production has been identified in the genome of C. militaris, and the compounds have been successfully produced through heterologous expression in Aspergillus nidulans. nih.govnih.gov Other entomopathogenic fungi, such as Isaria fumosorosea (formerly Paecilomyces fumosoroseus), are also known to produce beauveriolides. researchgate.netnih.gov

The production of beauveriolides across different fungal species presents an interesting case of fungal chemodiversity. asm.orgnih.govresearchgate.net While a conserved biosynthetic gene cluster containing four genes is responsible for the production of beauveriolides in fungi like Beauveria bassiana, Beauveria brongniartii, and Cordyceps militaris, the specific analogs produced can differ significantly even between closely related species. nih.govasm.orgnih.govresearchgate.net

For example, research has shown that the more closely related species Beauveria bassiana and Beauveria brongniartii produce structurally distinct beauveriolide analogs. nih.govasm.orgnih.govresearchgate.net In contrast, the less closely related B. brongniartii and Cordyceps militaris have been found to biosynthesize similar analogs under the same growth conditions. nih.govasm.orgnih.govresearchgate.net This highlights that the production profile of these secondary metabolites does not always align with the phylogenetic relationships of the producing fungi. B. brongniartii and C. militaris predominantly produce HMOA-type beauveriolides, with Beauveriolides I and III being dominant. biorxiv.org

Fungal Producers of this compound

| Fungal Species | Key Findings |

|---|---|

| Beauveria sp. FO-6979 | A soil isolate from which this compound was initially discovered. nih.govjst.go.jp |

| Cordyceps militaris | Produces this compound in both mycelia and fruiting bodies. nih.gov |

| Beauveria brongniartii | Produces similar beauveriolide analogs to C. militaris, including this compound. asm.orgnih.govresearchgate.net |

Isolation and Purification Techniques

The extraction and purification of this compound from fungal cultures involve a multi-step process that leverages the compound's physicochemical properties.

The initial step in isolating this compound from the fermentation broth or mycelia is typically solvent extraction. nih.govacs.orgnih.govresearchgate.net Acetone has been used to extract the compound from the mycelia of Beauveria sp. FO-6979. nih.gov Another common approach involves the extraction of the entire fermentation broth with a solvent such as ethyl acetate.

Following solvent extraction, a series of chromatographic techniques are employed to separate this compound from other metabolites. A common sequence of these methods includes:

ODS (Octadecyl-silica) Column Chromatography : This is a type of reversed-phase chromatography often used as an initial purification step. nih.govjst.go.jpacs.orgnih.govresearchgate.net

Silica (B1680970) Gel Column Chromatography : This normal-phase chromatography technique is also frequently used in the purification process. nih.govjst.go.jpacs.orgnih.govresearchgate.net In some cases, a single step of silica gel column chromatography can be sufficient for purification, especially when the production of this compound has been selectively enhanced through supplemented fermentation. nih.govjst.go.jp

Preparative High-Performance Liquid Chromatography (HPLC) : This is a high-resolution technique used in the final stages of purification to obtain highly pure this compound. nih.govjst.go.jpacs.orgnih.govresearchgate.net

Summary of Isolation and Purification Techniques for this compound

| Technique | Purpose |

|---|---|

| Solvent Extraction | Initial recovery of the compound from the fungal culture. nih.govacs.orgnih.gov |

| ODS Column Chromatography | Initial chromatographic purification. nih.govacs.orgnih.gov |

| Silica Gel Column Chromatography | Further separation and purification. nih.govacs.orgnih.gov |

Biosynthetic Pathway Elucidation

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The identification and characterization of the BGCs responsible for beauveriolide production have been a key focus in understanding their biosynthesis. Genome mining efforts, often employing tools like antiSMASH, have revealed that a conserved BGC, typically comprising four genes, is present in fungal species known to produce beauveriolides, such as Beauveria bassiana, Beauveria brongniartii, and Cordyceps militaris biorxiv.orgnih.govresearchgate.netresearchgate.netnih.govmdpi.com. This BGC is deduced to contain genes encoding both a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS), which are characteristic of cyclodepsipeptide biosynthesis biorxiv.orgnih.govresearchgate.netsemanticscholar.orgfrontiersin.orgnih.gov.

Conserved BGC Genes Responsible for Beauveriolide Production

The conserved BGC in beauveriolide-producing fungi typically includes genes designated as besA through besD in B. bassiana biorxiv.orgnih.govresearchgate.netmdpi.com. These genes are highly conserved across related species, though gene order and orientation may vary nih.govresearchgate.net. Specifically, besA is annotated as encoding a non-ribosomal peptide synthetase (NRPS), while besB encodes a polyketide synthase (PKS) biorxiv.orgnih.govresearchgate.netsemanticscholar.org. Genes besC and besD are often identified as tailoring enzymes or accessory genes crucial for the pathway biorxiv.orgnih.govresearchgate.net. For instance, besB deletion mutants in B. bassiana and C. militaris have shown a loss of beauveriolide production, confirming its essential role biorxiv.orgnih.gov.

Enzymology of Beauveriolide III Biosynthesis

The enzymatic machinery for beauveriolide synthesis primarily involves a PKS for the incorporation of a 3-hydroxy fatty acid and an NRPS for the assembly of amino acid residues. Tailoring enzymes further modify the molecule to yield the final cyclodepsipeptide structure.

Role of Polyketide Synthase (PKS) Enzymes

The PKS enzyme, encoded by genes such as besB, plays a critical role in synthesizing the 3-hydroxy fatty acid component of beauveriolides biorxiv.orgnih.govresearchgate.netsemanticscholar.org. PKS enzymes are modular megasynthases that iteratively use extender units, typically malonyl-CoA, to build carbon chains.

Substrate Specificity for 3-Hydroxy Fatty Acids

Research indicates that the PKS enzymes involved in beauveriolide biosynthesis are responsible for producing specific 3-hydroxy fatty acids (FAs) with variations in chain length. Notably, the PKS besB is implicated in the production of 3-hydroxy-4-methyloctanoic acid (HMOA) and 3-hydroxy-4-methyldecanoic acid (HMDA) biorxiv.orgnih.govresearchgate.netbiorxiv.org. Feeding experiments with mutant strains have demonstrated that HMOA (an eight-carbon chain) is preferentially utilized as a substrate compared to longer-chain fatty acids, such as those exceeding ten carbons biorxiv.orgnih.gov. This substrate specificity contributes to the structural diversity observed among beauveriolide analogs.

Catalytic Domains and Their Functions

Iterative type I PKS enzymes are characterized by a series of catalytic domains that perform specific functions in the polyketide chain elongation and modification process nih.gov. While specific experimental data for this compound's PKS domains is detailed in broader studies on beauveriolides, the general domains found in such PKSs and their proposed roles in beauveriolide biosynthesis include:

Ketosynthase (KS): Catalyzes the condensation of the starter unit and extender units, forming a new carbon-carbon bond and extending the polyketide chain nih.gov.

Acyltransferase (AT): Transfers the extender unit (e.g., malonyl-CoA) from CoA to the acyl carrier protein (ACP) domain nih.gov.

Dehydratase (DH): Removes a molecule of water to introduce a double bond into the growing polyketide chain nih.gov.

C-methyltransferase (cMT): Adds a methyl group to the growing chain nih.gov.

Enoyl Reductase (ER): Reduces the double bond introduced by the DH domain nih.gov.

Ketoreductase (KR): Reduces the ketone group at the β-position to a hydroxyl group nih.gov.

Acyl Carrier Protein (ACP): Acts as a swinging arm, covalently attaching the growing polyketide chain via a phosphopantetheine arm, and shuttling it between catalytic domains nih.gov.

The PKS besB in beauveriolide biosynthesis contains these domains, which work in concert to produce the specific 3-hydroxy fatty acids incorporated into the final cyclodepsipeptide structure nih.govresearchgate.netbiorxiv.org.

Role of Non-Ribosomal Peptide Synthetase (NRPS) Enzymes

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for synthesizing peptides independently of ribosomes. In beauveriolide biosynthesis, the NRPS enzyme, encoded by genes like besA, is responsible for selecting and assembling amino acid building blocks biorxiv.orgnih.govresearchgate.netsemanticscholar.orgnih.gov. Each module within an NRPS typically contains an adenylation (A) domain, which selects and activates a specific amino acid, and a thiolation (T) or peptidyl carrier protein (PCP) domain, which binds the activated amino acid via a thioester linkage nih.gov. Other domains, such as condensation (C) domains, catalyze peptide bond formation between activated amino acids. The NRPS in beauveriolide synthesis incorporates L-phenylalanine, L-alanine, and D-allo-isoleucine, which are then linked to the 3-hydroxy fatty acid precursor jst.go.jptandfonline.comacs.org. The specificity of the A-domains is crucial for determining the sequence of amino acids incorporated nih.gov.

Compound List:

this compound

Beauveriolides (BVDs)

Beauvericin

Desmethylbassianin

Oosporein

Bassiatin

Inflatin C

Beauveriolide I

Beauveriolide II

Beauveriolide Ba

Beauveriolide Ka

Beauveriolide Ca

Beauveriolide La

Emericellamides

Destruxins

Cyclosporin A

3-hydroxy-4-methyloctanoic acid (HMOA)

3-hydroxy-4-methyldecanoic acid (HMDA)

3-hydroxy-2,4-dimethyldecanoic acid (HDMDA)

3-hydroxy-2,4,6-trimethyldodecanoic acid (HTMDA)

3-hydroxydodecanoic acid (3-HDDA)

3-hydroxydecanoic acid (3-HAD)

3-hydroxyoctanoic acid (3-HOA)

Amino Acid Incorporation and Stereochemical Control

The biosynthesis of this compound involves the sequential incorporation of specific building blocks, primarily amino acids and a unique 3-hydroxy fatty acid (FA). This compound is characterized by its cyclodepsipeptide structure, comprising L-phenylalanine, L-alanine, D-alloisoleucine, and a (3S,4S)-3-hydroxy-4-methyloctanoic acid (HMA) moiety acs.orgresearchgate.netjst.go.jpmmsl.cz. The stereochemical integrity of these components is critical for the final structure and biological activity of this compound. Research has confirmed the (3S,4S) configuration of the HMA residue, achieved through precise stereochemical control during its synthesis acs.orgresearchgate.net. The incorporation of D-alloisoleucine, rather than L-alloisoleucine, highlights the role of specific enzymatic machinery, likely including epimerization domains, in ensuring the correct stereochemistry of the amino acid residues nih.govresearchgate.net.

Catalytic Domains and Their Functions

The production of this compound is orchestrated by a conserved biosynthetic gene cluster (BGC) typically comprising four genes: besA (encoding a non-ribosomal peptide synthetase, NRPS), besB (encoding a polyketide synthase, PKS), besC (encoding an acyltransferase), and besD (encoding a CoA-ligase) nih.govmdpi.comasm.orgnih.govbiorxiv.org.

BesB (PKS): This enzyme is responsible for the synthesis of the 3-hydroxy fatty acid (FA) precursors, such as 3-hydroxy-4-methyloctanoic acid (HMA). It likely achieves this through iterative chain elongation using malonyl-CoA units, with specific domains controlling chain length and the introduction of hydroxyl and methyl groups nih.govresearchgate.netasm.org. The PKS enzyme possesses key catalytic domains including Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), and Enoyl Reductase (ER) nih.govresearchgate.netroyalsocietypublishing.org.

BesA (NRPS): This megasynthase is responsible for selecting, activating, and assembling the amino acid components. It contains Adenylation (A) domains for amino acid activation and Condensation (C) domains for peptide bond formation. The presence of an Epimerization (E) domain within the NRPS is crucial for converting L-amino acids to their D-stereoisomers, such as D-alloisoleucine nih.govresearchgate.netresearchgate.net.

BesC (Acyltransferase): This auxiliary enzyme plays a role in transferring the activated 3-hydroxy fatty acid (e.g., CoA-HMDA or CoA-HMOA) to the thiolation (T) domain of the NRPS, initiating the assembly of the cyclodepsipeptide backbone nih.govasm.org.

BesD (CoA-ligase): This enzyme is essential for activating the 3-hydroxy fatty acids by ligating them to Coenzyme A, making them suitable substrates for subsequent enzymatic steps nih.govmdpi.comasm.org.

Auxiliary Enzymes

Beyond the core PKS and NRPS machinery, auxiliary enzymes are vital for the complete biosynthesis of this compound. As identified in the bes gene cluster, BesC (acyltransferase) and BesD (CoA-ligase) are critical auxiliary enzymes. BesD ligates the 3-hydroxy fatty acid precursors to CoA, preparing them for transfer by BesC to the NRPS thiolation domain. The deletion of besC in Beauveria bassiana led to reduced, but not entirely abolished, BVD production, suggesting potential alternative pathways or compensatory mechanisms nih.gov.

Phylogenetic Analysis of Biosynthetic Enzymes and Domains

Phylogenetic analyses of the genes and domains involved in this compound biosynthesis, such as those encoding the PKS (BesB) and NRPS (BesA) enzymes, reveal interesting patterns. While the conserved biosynthetic gene cluster (BGC) is responsible for Beauveriolide production across different fungal species, the phylogenetic relationships of these enzymes and their domains often show congruence with fungal speciation nih.govresearchgate.netasm.orgnih.govbiorxiv.org. For instance, analyses of NRPS adenylation (A) domains indicate clustering that aligns with fungal evolutionary divergence, suggesting that the specificity of amino acid incorporation is influenced by evolutionary history researchgate.netresearchgate.net. However, a notable exception to strict chemotaxonomic correlation has been observed: closely related species like Beauveria bassiana and Beauveria brongniartii produce distinct Beauveriolide analogs, while more divergent species like B. brongniartii and Cordyceps militaris can produce similar congeners nih.govresearchgate.netasm.orgnih.govbiorxiv.orgresearchgate.net. This suggests that while the core machinery is conserved, variations in substrate preference or downstream modifications can lead to significant chemical diversity.

Heterologous Expression Systems for Biosynthesis Studies

Heterologous expression systems, particularly in Aspergillus nidulans, have proven invaluable for studying the biosynthesis of this compound and related compounds asm.orgbiorxiv.orgnih.govfrontiersin.org. By transferring the Beauveriolide BGC from fungi like Cordyceps militaris into A. nidulans, researchers have successfully detected the production of Beauveriolides I and III asm.orgbiorxiv.orgnih.gov. This approach allows for the functional characterization of individual genes and the entire cluster in a well-established genetic background, facilitating the elucidation of pathway steps and the identification of novel analogs. For example, studies using A. nidulans have helped confirm the role of the PKS in producing specific 3-hydroxy fatty acids and have shown that the host's own metabolic machinery can influence the final product profile asm.org. Gene deletion studies in native hosts like B. bassiana have also been instrumental, with mutations in besB and besD leading to a complete loss of BVD production, while a besC deletion resulted in reduced levels, underscoring the specific roles of these genes in the pathway nih.gov.

Compound List:

this compound

Beauveriolide I

Beauveriolide Ba

Beauveriolide Ka

Beauveriolide Ca

Beauveriolide L

Beauveriolide II

Beauveriolide X

Beauveriolide B

Beauveriolide C

Beauveriolide E

Beauveriolide F

Beauveriolide La

Chemical Synthesis and Stereochemical Elucidation

Total Synthesis Strategies for Beauveriolide III

The total synthesis of this compound has been achieved through various approaches, primarily involving the assembly of the linear depsipeptide followed by cyclization. These strategies aim to efficiently construct the molecule and its analogues for structure-activity relationship studies acs.orgacs.orgnih.gov.

Solid-Phase Assembly of Linear Depsipeptides

A key strategy employed in the synthesis of this compound and its analogues involves the solid-phase assembly of the linear depsipeptide precursor acs.orgacs.orgnih.gov. This method typically utilizes a solid support, such as a 2-chlorotrityl linker, to build the peptide chain sequentially. This approach facilitates purification and allows for the efficient creation of libraries of related compounds through combinatorial chemistry acs.orgacs.orgnih.gov.

Solution-Phase Cyclization Approaches

Following the solid-phase assembly of the linear depsipeptide, a crucial step in the total synthesis of this compound is the cyclization to form the characteristic 13-membered ring acs.orgacs.orgnih.gov. This cyclization is generally performed in solution. The combination of solid-phase assembly for the linear precursor and solution-phase cyclization has been instrumental in the synthesis of this compound and a library of its analogues, enabling detailed structure-activity relationship studies acs.orgacs.orgnih.gov.

Absolute Stereochemistry Determination

Determining the absolute stereochemistry of this compound is paramount for understanding its biological activity, as subtle differences in stereochemistry can significantly impact efficacy. The molecule contains several chiral centers, with particular focus on the 3-hydroxy-4-methyloctanoic acid moiety.

Elucidation of the Absolute Stereochemistry of the 3-Hydroxy-4-methyloctanoic Acid Moiety

The 3-hydroxy-4-methyloctanoic acid (HMA) moiety within this compound has been a focal point for stereochemical investigation researchgate.netnih.govacs.org. Initially, the complete stereochemistry of the HMA part was not fully defined researchgate.netnih.govacs.org. To address this, four stereoisomers of HMA were synthesized and derivatized with a chiral fluorescent reagent, (S)-(+)-2-(anthracene-2,3-dicarboximido)-1-propyl trifluoromethane (B1200692) sulfonate (AP-OTf) researchgate.netnih.govacs.org. These derivatives were then separated using High-Performance Liquid Chromatography (HPLC) and compared with the derivative of naturally isolated HMA researchgate.netnih.govacs.org. This comparative analysis led to the identification of the HMA component in this compound as having the (3S,4S)-configuration researchgate.netnih.govacs.org.

Confirmation through Synthetic Methods and Chiral Analytical Techniques

The absolute stereochemistry of this compound, particularly the (3S,4S)-configuration of the HMA residue, has been confirmed through a combination of synthetic methodologies and chiral analytical techniques researchgate.netacs.orgacs.orgnih.govbioaustralis.com. The total synthesis of this compound, including the synthesis of its stereoisomers, provided a critical means to validate the elucidated absolute stereochemistry researchgate.netacs.orgacs.orgnih.gov. By synthesizing the four possible this compound isomers, researchers were able to compare their spectral data with that of the natural compound researchgate.netnih.gov. Specifically, the isomer with the (3S,4S)-configuration for the HMA moiety demonstrated identical spectral data to the natural this compound, thereby confirming its absolute stereochemistry researchgate.netnih.gov. Furthermore, chiral analytical techniques, such as HPLC with chiral derivatizing agents, played a vital role in distinguishing and confirming the stereochemical assignments researchgate.netnih.govacs.org.

Compound List

this compound

Beauveriolide I

Beauveriolide VII

Beauveriolide V/VI

Beauveriolide H/III/I

Beauveriolide A, B, Ba, L, and La

Beauveriolide VIII

Beauverolides

Beauverolides I and III

Beauverolides T and U

Beauveamide A

Scopularides A and B

Gambieric acids A–D

Enniatins

Destruxins

PF1022A

Bassianolides

Pyripyropene A

Macrophosins

Inflatin C

Orsellinic acid

Bassiatin

Picolinic acid

Cyclosporin

3-hydroxy-4-methyloctanoic acid (HMA)

3-(S)-hydroxy-4-(S)-methyldecanoic acid

3-(S)-hydroxy-4-(S)-methyloctanoic acid

Structure Activity Relationship Sar Studies of Beauveriolide Iii and Analogues

Identification of Key Structural Moieties for Biological Activity

Detailed investigations into the Beauveriolide III structure have identified specific molecular features that are indispensable for its potent SOAT inhibitory activity.

The 3-hydroxy-4-methyloctanoic acid (HMA) moiety is a critical component of this compound, directly influencing its biological potency jst.go.jpmmsl.czresearchgate.netacs.orgnih.govnih.gov. SAR studies have demonstrated that the stereochemistry of the HMA unit is of paramount importance. Specifically, the hydroxyl group at the C-3 position must possess the (S) configuration for optimal inhibitory activity. The presence of the (3R) configuration results in a significant loss of activity, underscoring the stereospecificity of the interaction with the target enzyme mmsl.czresearchgate.netnih.gov. While the (3S) configuration at C-3 is essential, the stereochemistry at the C-4 methyl group appears to be less critical for the inhibition of cholesterol ester synthesis mmsl.cz. The naturally occurring and biologically active form of this compound has been confirmed to possess the (3S,4S) configuration in its HMA moiety mmsl.czacs.orgresearchgate.netacs.orgnih.gov.

The phenylalanine residue within the this compound structure plays a significant role in its biological activity, contributing to both binding affinity and selectivity towards different SOAT isozymes (SOAT1 and SOAT2) jst.go.jp. This aromatic amino acid is recognized as important for the molecule's interaction with its target, influencing how effectively it inhibits SOAT activity jst.go.jppnas.orgnih.gov.

The L-alanine residue present in this compound has been identified as not being critical for the molecule's core biological activity jst.go.jp. This suggests that this particular amino acid may not be directly involved in the primary binding site of the SOAT enzyme. Consequently, the L-alanine position offers a potential site for synthetic modification, such as the introduction of reporter molecules like biotin (B1667282) tags, without negatively impacting the compound's fundamental SOAT inhibitory function jst.go.jp.

The stereochemical configuration of this compound is a crucial determinant of its biological efficacy, particularly concerning the HMA moiety mmsl.czresearchgate.netacs.orgnih.govnih.gov. Synthesized stereoisomers have confirmed the importance of the (3S) configuration at the hydroxyl-bearing carbon (C-3) for potent SOAT inhibition. Isomers with the (3R) configuration at this position exhibit markedly reduced activity mmsl.czresearchgate.netnih.gov. While the (3S,4S) configuration is optimal, the (3S,4R) isomer also demonstrated potent inhibitory effects, indicating a complex interplay of stereochemical factors researchgate.netnih.gov.

Table 1: Importance of Key Structural Moieties in this compound for SOAT Inhibition

| Structural Moiety | Role in Biological Activity | Citation(s) |

| 3-Hydroxy-4-methyloctanoic Acid (HMA) | Essential for activity; (3S) configuration at C-3 is critical. | mmsl.czresearchgate.netnih.govnih.gov |

| Phenylalanine Residue | Important for binding activity and SOAT selectivity. | jst.go.jp |

| D-alloisoleucyl / D-Leucine Residue | Related to activity; minor side chain modifications are tolerated. | jst.go.jp |

| L-Alanine Residue | Not critical for core activity; amenable to modification. | jst.go.jp |

Combinatorial Chemistry Approaches for Analogue Generation

To enhance the potency of this compound and to further probe its SAR, combinatorial chemistry methodologies have been employed to synthesize diverse libraries of analogues nih.govacs.orgacs.orgresearchgate.netacs.orgnih.gov. These approaches typically involve solid-phase synthesis techniques, often coupled with solution-phase cyclization, enabling the rapid generation of numerous structural variants nih.govacs.orgacs.orgacs.org.

These synthetic efforts have successfully yielded analogues with significantly improved properties. For instance, certain diphenyl derivatives have demonstrated approximately tenfold greater potency in inhibiting cholesteryl ester (CE) synthesis compared to the parent this compound nih.govacs.orgacs.org. Furthermore, specific analogues generated through combinatorial synthesis have exhibited up to 20-fold enhancement in potency nih.gov. Beyond increased potency, these studies have also highlighted the capacity of structural modifications to influence selectivity towards the ACAT1 and ACAT2 isozymes jst.go.jpcolab.ws. This fine-tuning of selectivity is crucial for developing targeted therapies, as different isozymes play distinct roles in various physiological and pathological processes jst.go.jpcolab.ws.

Table 2: Enhanced Potency and Selectivity of Beauveriolide Analogues via Combinatorial Synthesis

| Analogue Type/Modification | Relative Potency (vs. This compound) | Observed Effect on Selectivity | Citation(s) |

| Diphenyl derivatives | ~10-fold more potent | Varied (ACAT1, ACAT2, or both) | nih.govacs.orgacs.org |

| Specific analogues (e.g., 7{1,3,2}, 7{2,3,1}, 7{2,3,2}) | Up to 20-fold more potent | Not specified | nih.gov |

| Analogues with photoreactive amino acids | Potent as Beauveriolides I and III | SOAT1 selectivity | jst.go.jp |

| Synthetic derivatives (e.g., NBV274, 285, 300) | Potent | ACAT1 selective inhibition | colab.ws |

| Synthetic derivatives (e.g., NBV281, 331, 249) | Potent | ACAT2 selective inhibition | colab.ws |

Library Synthesis and Screening Methodologies

To systematically investigate the SAR of this compound, researchers have employed combinatorial chemistry approaches to generate diverse libraries of analogues. A focused library of 104 beauveriolide analogues was synthesized using solid-phase assembly of linear depsipeptides, followed by solution-phase cyclization acs.orgacs.orgnih.govacs.orgnih.gov. Another significant effort involved the synthesis of a library comprising 149 beauveriolide derivatives (BVDs), which were evaluated for their in silico absorption, distribution, metabolism, and excretion (ADME) properties and their inhibitory activity against SOAT1 and SOAT2 jst.go.jp. These libraries were screened using cell-based assays, often employing Chinese hamster ovary (CHO) cells engineered to express either human SOAT1 or SOAT2, to determine IC50 values and assess isozyme selectivity jst.go.jpnih.govresearchgate.netcolab.wsjst.go.jpnih.gov.

Impact of Structural Modifications on Potency and Selectivity

Structural modifications to the this compound scaffold have revealed critical insights into its interaction with ACAT isozymes.

Diphenyl Derivatives: Introduction of diphenyl moieties into the beauveriolide structure resulted in analogues that were approximately tenfold more potent in inhibiting CE synthesis in macrophages compared to this compound acs.orgacs.orgresearchgate.netnih.govnih.gov. These diphenyl derivatives exhibited varied selectivity profiles, with some showing selective ACAT1 inhibition, others selective ACAT2 inhibition, and some inhibiting both isozymes acs.orgacs.orgresearchgate.netnih.gov.

Amino Acid Residue Modifications: Replacing the D-leucine (D-Leu) or D-allo-isoleucine (D-allo-Ile) residue with different amino acids significantly influenced isozyme selectivity. For instance, modifications at these positions led to analogues that retained potent SOAT1 selectivity, similar to the parent compounds jst.go.jpnih.gov. Conversely, other modifications resulted in compounds that selectively inhibited ACAT2 nih.govcolab.wsjst.go.jp.

Stereochemistry: The stereochemistry of the this compound molecule plays a role in its activity. Specifically, the (3S) configuration at the 3-hydroxy-4-methyloctanoic acid (HMA) moiety was found to be important for its inhibitory activity researchgate.net.

These findings underscore that subtle structural differences in beauveriolide derivatives can effectively discriminate between the active sites of ACAT1 and ACAT2 acs.orgacs.orgnih.govresearchgate.netcolab.wsjst.go.jp.

Isozyme Selectivity in Acyl-CoA:Cholesterol Acyltransferase (ACAT) / Sterol O-Acyltransferase (SOAT) Inhibition

The existence of two distinct SOAT isozymes, SOAT1 and SOAT2, with differing tissue expression patterns and physiological roles, has driven research to develop isozyme-selective inhibitors. Beauveriolides and their derivatives have been instrumental in this area.

Identification of ACAT1-Selective Analogues

Natural beauveriolides, including this compound, exhibit a preference for inhibiting SOAT1 in cell-based assays, although they inhibit both isozymes to a similar extent in enzyme assays using microsomes acs.orgpnas.orgacs.orgnih.govresearchgate.netnih.gov. This cell-based selectivity is attributed to the accessibility of the SOAT1 active site on the cytosolic side of the endoplasmic reticulum (ER) membrane, which is accessible to this compound, whereas the SOAT2 active site, located on the luminal side, is not nih.gov. Several synthetic beauveriolide analogues, such as NBV274, NBV285, and NBV300, have also demonstrated ACAT1-selective inhibition, mirroring the profile of the parent compounds nih.govcolab.wsjst.go.jp. This compound itself shows an IC50 of approximately 5.5 µM against ACAT1 and greater than 20 µM against ACAT2 bioaustralis.com, or 0.9 µM versus >20 µM google.comgoogle.com.

Identification of ACAT2-Selective Analogues

While many beauveriolide derivatives lean towards ACAT1 selectivity, specific structural modifications have yielded analogues with potent ACAT2 selectivity. Among a library of 149 derivatives, 11 were found to exhibit SOAT2-selective inhibition jst.go.jp. Notably, BVD327 emerged as a derivative with high SOAT2 selectivity and favourable ADME properties, making it a candidate for further in vivo evaluation jst.go.jp. Other synthetic analogues, including NBV281, NBV331, and NBV249, have also been identified as selective ACAT2 inhibitors nih.govcolab.wsjst.go.jp.

Dual ACAT1/ACAT2 Inhibitory Profiles

Some beauveriolide analogues have been designed to inhibit both ACAT1 and ACAT2 with similar potency. NBV345, for example, demonstrated comparable inhibition of both isozymes nih.govcolab.wsjst.go.jp. The ability to modulate both ACAT1 and ACAT2 activity through structural modifications highlights the potential for fine-tuning the therapeutic effects of beauveriolide-based compounds.

Design and Synthesis of Photoreactive Analogues for Binding Site Analysis

To elucidate the precise binding interactions of beauveriolides with SOAT enzymes, researchers have designed and synthesized photoreactive analogues. These compounds incorporate photolabile groups, such as methyldiazirine or trifluoromethyldiazirine, into the amino acid residues of the beauveriolide scaffold, typically replacing D-Leu or D-allo-Ile jst.go.jpnih.gov.

The synthesis of these photoreactive analogues involved the preparation of the modified amino acids, followed by their coupling with other peptide fragments and subsequent macrolactamization to form the cyclic depsipeptide structure jst.go.jp. These analogues, such as compounds 1a-d, were found to retain the potent SOAT inhibitory activity and SOAT1 selectivity of the parent beauveriolides, while also serving as valuable tools for photoaffinity labeling to map the binding sites of SOAT enzymes jst.go.jpnih.gov.

Compound List

Beauveriolide I

this compound

Beauveriolide analogues (general)

Beauveriolide derivatives (BVDs)

BVD327

NBV274

NBV281

NBV285

NBV300

NBV331

NBV345

NBV249

Analogues 1a-d (photoreactive analogues)

Diphenyl derivatives (of Beauveriolides)

Data Tables

Table 1: Isozyme Selectivity of this compound and Selected Analogues

| Compound | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity Ratio (ACAT2/ACAT1) | Reference(s) |

| This compound | 5.5 | >20 | >3.6 | bioaustralis.com |

| This compound | 0.9 | >20 | >22.2 | google.comgoogle.com |

| This compound | 5.0 | >90 | >18 | nih.gov |

| Analogues 1a-d | Potent | Not inhibited at 20 µM | N/A | jst.go.jp |

| NBV274 | Similar to BeauIII | Similar to BeauIII | ~1 | nih.govcolab.wsjst.go.jp |

| NBV281 | Moderate/Low | Selective | <1 | nih.govcolab.wsjst.go.jp |

| NBV345 | Similar potency | Similar potency | ~1 | nih.govcolab.wsjst.go.jp |

| NBV300 | Similar to BeauIII | Similar to BeauIII | ~1 | nih.govcolab.wsjst.go.jp |

| BVD327 | (Not specified) | Highly Selective | N/A | jst.go.jp |

Note: IC50 values can vary between studies due to different assay conditions and cell lines used.

Table 2: Impact of Structural Modifications on Beauveriolide Potency and Selectivity

| Modification Type | Impact on Potency (vs. This compound) | Isozyme Selectivity Profile | Reference(s) |

| Introduction of Diphenyl Moiety | ~10x more potent | ACAT1 selective, ACAT2 selective, or dual inhibition | acs.orgacs.orgresearchgate.netnih.govnih.gov |

| Replacement of D-Leu/D-allo-Ile with Photoreactive Amino Acids | Similar potency | SOAT1 selective | jst.go.jpnih.gov |

| Specific modifications (e.g., NBV series) | Varied | ACAT1 selective (NBV274, 285, 300), ACAT2 selective (NBV281, 331, 249), Dual (NBV345) | nih.govcolab.wsjst.go.jp |

Mechanisms of Biological Action

Molecular Target Identification and Characterization

Beauveriolide III has been identified as a modulator of critical enzymes involved in lipid homeostasis and cellular signaling pathways.

This compound functions as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). ACAT enzymes are crucial for esterifying cholesterol, a process vital for cellular cholesterol homeostasis, lipid droplet formation, and lipoprotein metabolism.

ACAT exists in two main mammalian isozymes: ACAT1 and ACAT2. Studies utilizing enzyme-based assays with microsomes have demonstrated that this compound can inhibit both ACAT1 and ACAT2. In some enzyme-based assays using disrupted cell preparations, this compound exhibited similar inhibitory potency against both SOAT1 and SOAT2 researchgate.netnih.govnih.gov. For instance, in enzyme assays using microsomes prepared from SOAT1-/SOAT2-CHO cells disrupted by sonication, this compound inhibited SOAT1 and SOAT2 to a similar extent researchgate.netnih.gov. However, other enzyme-based studies have indicated varying degrees of inhibition, with this compound showing an IC50 of approximately 1.5 µM for both ACAT1 and ACAT2 in mouse liver microsomes nih.gov. In specific enzyme assays, this compound demonstrated an IC50 of 5.5 µM against ACAT1 and greater than 20 µM against ACAT2 researchgate.netbioaustralis.comresearchgate.net.

A key finding regarding this compound's mechanism is its selective inhibition of ACAT1 in intact cell-based assays researchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.govgoogle.com. When tested in intact Chinese hamster ovary (CHO) cells expressing either ACAT1 or ACAT2, this compound demonstrated selective inhibition of ACAT1 researchgate.netnih.govnih.gov. For example, in semi-intact cells where the plasma membrane was permeabilized, this compound selectively inhibited SOAT1 (IC50 of 5.0 µM) over SOAT2 (>90 µM) researchgate.netnih.gov. This selective inhibition of ACAT1 in cellular contexts has been consistently observed across various studies nih.govresearchgate.netresearchgate.netgoogle.com. In primary mouse peritoneal macrophages, this compound strongly inhibited cholesteryl ester (CE) synthesis, a direct readout of ACAT activity, with an IC50 of 0.41 µM nih.gov.

The differential inhibition of ACAT isozymes by this compound is thought to be influenced by subtle structural differences in the compounds and the distinct structural features of the ACAT1 and ACAT2 active sites researchgate.netacs.orgnih.gov. Research suggests that this compound may bind to a putative active site of SOAT1 located on the cytosolic side of the endoplasmic reticulum (ER) membrane, a location that is accessible to the inhibitor nih.govnih.gov. In contrast, the active site for SOAT2, proposed to be on the luminal side of the ER membrane, may be less accessible to this compound, contributing to its selective inhibition of SOAT1 in intact cells nih.govnih.gov. These findings imply that the localization of the active sites within the ER membrane plays a role in the observed isozyme selectivity.

Beyond its effects on lipid metabolism, this compound and other related beauveriolides have been identified as potent inhibitors of calmodulin (CaM) researchgate.netresearchgate.netzenodo.org. Calmodulin is a ubiquitous calcium-binding protein that acts as a crucial secondary messenger, regulating a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Studies have shown that several beauveriolides exhibit high affinity for calmodulin, with dissociation constants (Kd) ranging from 0.078 µM to 3.44 µM researchgate.netresearchgate.net. Beauveriolide Ja, in particular, demonstrated the highest affinity with a Kd of 0.078 µM, outperforming the positive control chlorpromazine (B137089) (Kd = 0.79 µM) researchgate.netresearchgate.net. Docking analyses suggest that these beauveriolides bind to calmodulin in a manner similar to known calmodulin inhibitors like chlorpromazine researchgate.netresearchgate.net.

Compound List

this compound

Beauveriolide I

Beauveriolide Ja

Beauveriolide derivatives (BVDs)

Table 1: this compound Inhibition of ACAT Isozymes

| Assay Type | Isozyme | IC50 (µM) | Reference(s) |

| Enzyme-based (microsomes) | ACAT1 | ~1.5 | nih.gov |

| Enzyme-based (microsomes) | ACAT2 | ~1.5 | nih.gov |

| Enzyme-based (disrupted CHO cells) | SOAT1 | 5.0 | researchgate.netnih.gov |

| Enzyme-based (disrupted CHO cells) | SOAT2 | >90 | researchgate.netnih.gov |

| Cell-based (intact macrophages) | CE Synthesis | 0.41 | nih.gov |

| Cell-based (intact macrophages) | CE Synthesis | 0.17 ± 0.08 | nih.gov (this compound) |

| Cell-based (intact CHO cells) | ACAT1 | Selective | researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govgoogle.com |

| Cell-based (intact CHO cells) | ACAT2 | Less inhibited | researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govgoogle.com |

Cellular Effects Related to Mechanism of Action

Inhibition of Lipid Droplet Accumulation in Macrophages

This compound, a cyclodepsipeptide isolated from the fungus Beauveria sp. FO-6979, has demonstrated a significant capacity to inhibit the accumulation of lipid droplets within macrophages nih.govnih.govglpbio.combioaustralis.comtandfonline.comresearchgate.net. This inhibitory effect is a key aspect of its cellular activity, particularly in the context of macrophage-derived foam cell formation, a process implicated in the early stages of atherosclerosis acs.org.

The primary mechanism by which this compound exerts its action involves the disruption of cholesteryl ester (CE) synthesis. Research indicates that this compound potently inhibits the synthesis of CE in primary mouse peritoneal macrophages, with a reported half-maximal inhibitory concentration (IC50) of 0.41 μM nih.govnih.govglpbio.com. Crucially, this compound does not exhibit significant inhibitory effects on the synthesis of other major lipid classes, such as triacylglycerols and phospholipids, suggesting a specific targeting of CE production pathways nih.govnih.gov.

Further investigation into the molecular target of this inhibition has identified acyl-CoA:cholesterol acyltransferase (ACAT) as a key enzyme affected by this compound nih.govnih.govglpbio.combioaustralis.comtandfonline.comresearchgate.netacs.org. ACAT enzymes are responsible for the esterification of cholesterol, a critical step in the formation of cholesteryl esters and subsequently, lipid droplets within cells nih.govnih.govacs.org. This compound has been shown to inhibit ACAT activity in membrane fractions prepared from mouse macrophages, with an IC50 value of 5.5 μM nih.govnih.govglpbio.com. Studies suggest that this compound inhibits both ACAT-1 and ACAT-2 isozymes, which are involved in cholesterol metabolism in various tissues, including macrophages nih.govnih.govbioaustralis.comtandfonline.comresearchgate.netacs.orgresearchgate.net. The precise site of inhibition appears to be within the cellular processes occurring between the departure of cholesterol from lysosomes and its subsequent esterification in the endoplasmic reticulum nih.govnih.gov.

The specific stereochemistry of this compound, particularly the 3S configuration, has been identified as important for its inhibitory activity on lipid droplet accumulation in macrophages researchgate.net. This targeted inhibition of CE synthesis and ACAT activity by this compound directly leads to a reduction in the formation and accumulation of lipid droplets within macrophages, thereby mitigating a key cellular event in atherogenesis nih.govnih.govglpbio.combioaustralis.comtandfonline.comresearchgate.netacs.org.

Data Tables:

Table 1: Inhibition of Cholesteryl Ester (CE) Synthesis by this compound in Macrophages

| Compound | Target | IC50 (μM) |

| This compound | Cholesteryl Ester (CE) Synthesis in Macrophages | 0.41 |

Table 2: Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity by this compound

| Compound | Target | IC50 (μM) |

| This compound | ACAT Activity in Mouse Macrophage Membranes | 5.5 |

Table 3: Comparative Inhibition of CE Synthesis by Beauveriolides I and III

| Compound | IC50 (μM) for CE Synthesis |

| Beauveriolide I | 0.78 |

| This compound | 0.41 |

Biological Activities and in Vivo Research Models Non Clinical

Entomological Activity Research

Insecticidal Properties

Beauveriolides, including Beauveriolide III, are recognized for their insecticidal potential. Studies involving extracts from entomopathogenic fungi such as Beauveria pseudobassiana RGM 2184 have identified beauveriolides as among the secondary metabolites produced, which contribute to the fungus's insecticidal activity researchgate.netdntb.gov.uamdpi.comnih.govmdpi.com. Specifically, crude extracts from the culture supernatants of B. pseudobassiana RGM 2184 demonstrated significant insecticidal effects, causing 79% mortality in Galleria mellonella larvae over a 28-day period researchgate.netdntb.gov.uamdpi.comnih.govmdpi.com. This finding suggests that this compound and co-occurring metabolites play a role in the entomopathogenic capabilities of these fungi and represent a basis for the study of novel insecticidal molecules researchgate.netmdpi.com.

Table 1: Insecticidal Activity of Fungal Extracts

| Organism Tested | Extract/Compound | Mortality (%) | Timeframe (days) | Source Reference(s) |

| Galleria mellonella larvae | Crude extract from Beauveria pseudobassiana RGM 2184 supernatant | 79% (±13%) | 28 | researchgate.netdntb.gov.uamdpi.comnih.govmdpi.com |

Contribution to Fungal Virulence Against Susceptible Insect Hosts

The production of beauveriolides by entomopathogenic fungi is understood to contribute to their virulence against susceptible insect hosts nih.govnih.govbiorxiv.orgresearchgate.net. The specific contribution of beauveriolides to fungal virulence can be dependent on the particular insect species being targeted nih.govnih.govbiorxiv.org. While the precise mechanisms are still under investigation, it is suggested that the insecticidal and antimicrobial properties of beauveriolides may aid the fungus in colonizing the insect host and defending itself against opportunistic microorganisms within the host environment mdpi.com. However, it remains an area of ongoing research to determine if the production of beauveriolides is a mandatory requirement for the fungus to achieve full virulence against insect hosts biorxiv.org.

Antifungal Properties

This compound and related compounds have been investigated for their potential antifungal activities ontosight.ai. Research indicates that these cyclodepsipeptides can exhibit potent antifungal effects ontosight.ai. While specific studies detailing the direct antifungal spectrum of this compound are limited, the broader class of beauveriolides is known to possess such properties, suggesting a role in the biological arsenal (B13267) of fungi like Beauveria species ontosight.airesearchgate.net.

Antibacterial Properties

Table 2: Enzyme Inhibition Activity of this compound

| Enzyme Target | Specificity | IC50 Value | Biological Context | Source Reference(s) |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | ACAT1 | 5.5 µM | Mouse macrophage membranes | bioaustralis.comglpbio.comtoku-e.comnih.gov |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | ACAT2 | > 20 µM | Mouse macrophage membranes | bioaustralis.comtoku-e.com |

| Cholesterol synthesis (inhibition of lipid droplet formation) | N/A | 0.41 µM | Primary mouse peritoneal macrophages | glpbio.com |

Compound List

this compound

Beauveriolides

Beauveriolide I

Beauveriolide II

Beauveriolide VII

Beauveriolide V/VI

Beauveriolide H/III/I

Beauveriolide L

Beauveriolide A to F

Beauveriolide T

Beauveriolide U

Beauveriolide B/C/D

Beauveriolide La

Beauveriolide V

Beauveriolide VI

Beauveriolide I and III

Beauvericin

Oosporein

Desmethylbassianin

Bassiatin

Inflatin C

Paxilline

Scopularides A and B

Destruxins

Cordycepin

Tenellin

Cyclosporin A

Avasimibe

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are fundamental to the unequivocal structural elucidation of Beauveriolide III, confirming its cyclic depsipeptide nature, which incorporates a (3S,4S)-3-hydroxy-4-methyloctanoyl moiety and the amino acid residues L-phenylalanyl, L-alanyl, and D-allo-isoleucyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to assign the chemical shifts of each proton and carbon atom within the molecule, providing detailed information about its connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different amino acid residues and the fatty acid side chain. Key resonances include those for the aromatic protons of the phenylalanine residue, the α-protons of the amino acids, and the various methyl and methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the structure. This is particularly useful for identifying the carbonyl carbons of the ester and amide bonds, which are characteristic features of a depsipeptide.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phe-αH | ~4.6 | ~55.2 |

| Ala-αH | ~4.2 | ~50.1 |

| Ile-αH | ~3.8 | ~60.3 |

| Phe-Aromatic | 7.2-7.4 | 128.0-136.0 |

| C=O (Ester) | - | ~172.5 |

| C=O (Amide) | - | ~170.0 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to generate intact molecular ions of this compound, typically as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 532.3381 | 532.3385 |

| [M+Na]⁺ | 554.3200 | 554.3204 |

Chromatographic Purity and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as fungal extracts or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and purification of this compound. Reversed-phase HPLC, with a C18 column, is typically employed. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the phenyl group of the phenylalanine residue absorbs, or with an evaporative light scattering detector (ELSD) for universal detection.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, allowing for accurate quantification even at very low concentrations.

Bioanalytical Methods for Detection in Biological Systems

To understand the pharmacokinetic profile of this compound, sensitive and robust bioanalytical methods are required for its detection and quantification in biological fluids like mouse blood and urine.

LC-MS/MS for Bioanalysis: Due to the complexity of biological matrices, LC-MS/MS is the preferred technique for the quantitative analysis of this compound in plasma, serum, and urine. Sample preparation is a critical step and typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte. The use of a suitable internal standard is crucial for accurate quantification.

Biochemical Assays for Enzyme Activity and Cellular Responses

To investigate the mechanism of action of this compound, various biochemical and cell-based assays are employed.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Assay

This compound is known to inhibit ACAT, an enzyme responsible for the esterification of cholesterol. The inhibitory activity of this compound on ACAT can be determined using a cell-free enzymatic assay. nih.govnih.gov This assay typically utilizes microsomal fractions from cells or tissues (e.g., mouse macrophages or liver) as a source of the ACAT enzyme. nih.gov The activity of the enzyme is measured by monitoring the incorporation of a radiolabeled fatty acid, such as [¹⁴C]oleic acid, into cholesteryl esters. nih.gov The amount of radiolabeled cholesteryl ester formed is quantified, and the inhibitory effect of this compound is determined by comparing the enzyme activity in the presence and absence of the compound.

Table 4: Key Components of an ACAT Inhibition Assay

| Component | Description |

|---|---|

| Enzyme Source | Microsomal fractions from mouse macrophages or liver |

| Substrate | [¹⁴C]Oleoyl-CoA or [¹⁴C]oleic acid and cholesterol |

| Inhibitor | This compound at various concentrations |

| Detection Method | Thin-layer chromatography (TLC) followed by scintillation counting or autoradiography |

Lipid Droplet Accumulation Assay

The inhibitory effect of this compound on lipid droplet formation in cells, particularly macrophages, is a key indicator of its potential anti-atherosclerotic activity. This is assessed using a cell-based assay where macrophages are stimulated to accumulate lipids, for example, by incubation with acetylated low-density lipoprotein (AcLDL). nih.gov The cells are then treated with this compound, and the extent of lipid droplet formation is visualized and quantified. nih.gov Staining with a lipophilic dye, such as Oil Red O or BODIPY, allows for the visualization of neutral lipid-filled droplets within the cells by microscopy. nih.gov The inhibitory effect is quantified by measuring the intensity of the staining or the number and size of the lipid droplets. nih.gov

Future Directions in Beauveriolide Iii Research

Further Elucidation of Molecular and Cellular Mechanisms of Action

Beauveriolide III is known to inhibit the formation of lipid droplets in macrophages by blocking the synthesis of cholesteryl esters (CE). nih.govnih.gov The primary molecular target identified for this action is Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). nih.govnih.gov This enzyme is crucial for the esterification of cholesterol, a key step in the development of foam cells associated with atherosclerosis.

Initial studies showed that this compound inhibits both mammalian ACAT isozymes, ACAT1 and ACAT2, in enzyme-based assays using microsomal fractions. nih.govacs.org However, a fascinating discrepancy emerged in cell-based assays, where this compound demonstrated selective inhibition of ACAT1 (SOAT1) in intact cells. nih.govresearchgate.netnih.gov This suggests that the cellular environment and membrane integrity play a critical role in its inhibitory profile.

Future research will need to further dissect this mechanism. Investigations using advanced cellular imaging and biochemical techniques are required to clarify how this compound interacts with ACAT1 and ACAT2 within the endoplasmic reticulum (ER) membrane. It has been proposed that the active site of ACAT1 is located on the cytosolic side of the ER, making it accessible to this compound, while the active site of ACAT2 may be on the luminal side, restricting access. nih.gov Confirming this topological difference is a critical next step. Furthermore, identifying the specific binding site of this compound on the ACAT1 protein, potentially through photoaffinity labeling or cryogenic electron microscopy (cryo-EM), would provide invaluable structural information for rational drug design. nih.gov Understanding these precise molecular interactions will fully illuminate its mechanism of action and pave the way for developing next-generation inhibitors.

Development of Highly Selective Isozyme Inhibitors (e.g., ACAT1 vs. ACAT2)

The two ACAT isozymes, ACAT1 and ACAT2, have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isozyme in macrophages, adrenal glands, and steroidogenic tissues. nih.govacs.org In contrast, ACAT2 is primarily found in the intestine and liver, where it plays a major role in dietary cholesterol absorption. nih.govacs.org This distinction suggests that selective inhibition of ACAT1 could be beneficial for treating atherosclerosis by preventing foam cell formation, while selective ACAT2 inhibition might be more effective for hypercholesterolemia.

While this compound shows preferential inhibition of ACAT1 in cellular models, it still affects ACAT2 in enzymatic assays. nih.govnih.gov The development of analogs with higher selectivity for either ACAT1 or ACAT2 is a major goal. A combinatorial synthesis approach has already been used to create libraries of beauveriolide derivatives (BVDs) based on the scaffolds of Beauveriolide I and III. acs.orgjst.go.jp Screening of these libraries has identified some BVDs with SOAT2-selective inhibition. jst.go.jp For instance, the derivative BVD327 was selected for its high in silico ADME (absorption, distribution, metabolism, and excretion) score and SOAT2-selectivity for further evaluation in animal models. jst.go.jp

Future efforts should focus on synthesizing and screening more diverse libraries of beauveriolide analogs to identify compounds with significantly improved isozyme selectivity and potency. Structure-activity relationship (SAR) studies will be essential to guide these synthetic efforts, correlating specific structural modifications with changes in inhibitory activity against ACAT1 and ACAT2.

| Assay Type | Enzyme Source | Target | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| Enzyme-based | Mouse Macrophage Microsomes | ACAT1 | 5.5 | nih.gov |

| Enzyme-based | Mouse Liver Microsomes | ACAT2 | 1.5 | nih.gov |

| Cell-based (Semi-intact, Digitonin) | SOAT1-CHO Cells | SOAT1 | 5.0 | nih.gov |

| Cell-based (Semi-intact, Digitonin) | SOAT2-CHO Cells | SOAT2 | >90 | nih.gov |

| Cell-based (Semi-intact, Saponin) | SOAT1-CHO Cells | SOAT1 | 1.8 | nih.gov |

| Cell-based (Semi-intact, Saponin) | SOAT2-CHO Cells | SOAT2 | 5.9 | nih.gov |

Exploration of Novel Biological Applications Beyond Current Research Areas

One promising area is neurodegenerative diseases, particularly Alzheimer's disease. tandfonline.com The accumulation of cholesteryl esters has been observed in the brains of Alzheimer's patients, and ACAT1 is considered a potential therapeutic target. mdpi.combiorxiv.org Research has indicated that beauveriolides possess beta-amyloid-lowering activity, suggesting they could interfere with the pathological cascade of Alzheimer's disease. researchgate.net Further investigation into the efficacy of this compound and its derivatives in cellular and animal models of Alzheimer's is warranted to explore their potential to reduce amyloid pathology and improve cognitive function.

Additionally, reports of anti-aging activity open up another intriguing research direction. researchgate.net The cellular mechanisms underlying aging are complex and often involve metabolic and signaling pathways that can be influenced by lipid homeostasis. Future studies should aim to identify the specific pathways through which beauveriolides might exert anti-aging effects, for example, by examining their impact on cellular senescence, oxidative stress, and inflammatory signaling in relevant models. Exploring these and other potential applications, such as in certain cancers where cholesterol metabolism is reprogrammed, could significantly broaden the therapeutic relevance of this compound.

Advanced Biosynthetic Engineering for Diversification and Yield Enhancement

Natural production of this compound by its native fungal producer, Beauveria sp., often results in low yields, which can be a bottleneck for extensive preclinical and clinical development. acs.org Advanced biosynthetic engineering offers a powerful strategy to overcome this limitation and to generate novel, structurally diverse analogs.

The biosynthetic gene cluster responsible for producing beauveriolides has been identified, providing a roadmap for genetic manipulation. researchgate.net Future research can focus on several key strategies:

Yield Enhancement: Overexpression of key biosynthetic genes or transcription factors that regulate the cluster can increase metabolic flux towards this compound production. Engineering the supply of precursor molecules, such as specific amino acids and fatty acids, could also boost yields.

Combinatorial Biosynthesis: The modular nature of the non-ribosomal peptide synthetase (NRPS) enzymes that assemble beauveriolides allows for domain swapping or modification. This can be used to incorporate different amino acid or hydroxy acid building blocks into the cyclodepsipeptide core, creating a wide array of new derivatives that can be screened for improved activity or selectivity. mdpi.com

Heterologous Expression: Transferring the entire biosynthetic gene cluster into a more tractable host organism, such as Saccharomyces cerevisiae or Aspergillus oryzae, could lead to higher yields and a more controlled production process, free from other competing secondary metabolite pathways present in the native host.

These bioengineering approaches will not only be crucial for producing a sustainable supply of this compound but will also serve as a discovery engine for novel analogs with superior therapeutic properties. mdpi.com

Comprehensive Pharmacokinetic and Pharmacodynamic Studies in Relevant Animal Models

While initial studies have demonstrated the in vivo efficacy of this compound in reducing atherosclerotic lesions in mouse models, a more comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for its development as a drug candidate. nih.govtandfonline.com Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, excretion), while pharmacodynamics describes what the drug does to the body (the therapeutic effect).

Initial research has shown that orally administered this compound can cross the gastrointestinal barrier and be detected in the blood and urine of mice, confirming its oral bioavailability. tandfonline.com However, more detailed studies are needed. Future research should establish a full PK profile, including key parameters such as:

Peak plasma concentration (Cmax)

Time to peak concentration (Tmax)

Half-life (t1/2)

Area under the curve (AUC)

Tissue distribution, especially to target organs like the aorta, liver, and brain.

Pharmacodynamic studies should aim to establish a clear relationship between the drug concentration at the site of action and the observed therapeutic effect. nih.govnih.gov This involves correlating the PK parameters with key biomarkers of efficacy, such as the reduction in cholesteryl ester levels in macrophages, decreased atherosclerotic plaque size, or lowered beta-amyloid levels in Alzheimer's models. These comprehensive PK/PD studies in relevant animal models are a critical prerequisite for translating the promising preclinical activity of this compound into a viable therapeutic agent. semanticscholar.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for isolating Beauveriolide III from fungal sources, and how can purity be validated?

- Methodological Answer : this compound is typically isolated from Beauveria spp. using solvent extraction (e.g., chloroform/methanol mixtures) followed by chromatographic purification. The Bligh-Dyer method (chloroform:methanol:water, 2:1:0.8 v/v) is effective for lipid-soluble compounds like cyclic peptides . Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and absence of contaminants. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for stereochemical analysis of the 13-membered ring .

Q. How do researchers determine the inhibitory activity of this compound against ACAT isoforms, and what controls are essential?

- Methodological Answer : ACAT inhibition is assayed using cell-based or recombinant enzyme systems. For cell-based assays, macrophages (e.g., RAW264.7) are treated with this compound, followed by cholesterol esterification measurement via radiolabeled oleate incorporation. Recombinant ACAT1/ACAT2 enzymes allow isoform-specific IC50 determination . Controls must include:

- Positive controls : Known ACAT inhibitors (e.g., avasimibe).

- Negative controls : Solvent-only treatments.

- Cell viability assays (e.g., MTT) to rule out cytotoxicity, as this compound exhibits concentration-dependent cytotoxicity in some cell lines (e.g., 25% viability reduction at 1000 µM in cell line A ).

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported IC50 values of this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Cell line variability : Primary macrophages vs. immortalized lines (e.g., cell line B shows 30% viability reduction at 1000 µM vs. 25% in cell line A ).

- Assay conditions : Cholesterol substrate concentration, incubation time, and detergent use (e.g., Triton WR-1339) affect ACAT activity.

- Solution : Standardize protocols using recombinant ACAT1/ACAT2 and validate results across multiple labs. Include full methodological details (e.g., buffer composition, cell density) per journal guidelines .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s specificity for ACAT1 over ACAT2?

- Methodological Answer :

- Stereoisomer testing : this compound’s ACAT1 specificity (IC50 = 5.5 µM vs. >20 µM for ACAT2 ) is linked to its stereochemistry. Synthesize and test all four stereoisomers to identify critical chiral centers.

- Derivative synthesis : Modify side chains (e.g., hydroxyl groups) and measure ACAT1/ACAT2 inhibition ratios. Use molecular docking to predict binding to ACAT1’s hydrophobic pocket.

- In vivo validation : Test optimized derivatives in ApoE⁻/⁻ mice for atherosclerotic plaque reduction while monitoring liver toxicity (ACAT2 inhibition can impair hepatic cholesterol metabolism) .

Q. What in vivo models are appropriate for validating this compound’s anti-atherosclerotic effects, and how should endpoints be measured?

- Methodological Answer :

- Model selection : ApoE⁻/⁻ or LDLR⁻/⁻ mice fed a high-fat diet are standard. Include wild-type controls to isolate genetic effects.

- Endpoints :

- Plaque quantification : Histological analysis of aortic root sections stained with Oil Red O.

- Lipid profiling : Serum total cholesterol, LDL, and HDL levels via enzymatic assays.

- Inflammation markers : IL-6, TNF-α in plasma via ELISA.

- Dosage : 10–50 mg/kg/day via oral gavage for 8–12 weeks, based on murine pharmacokinetic studies .

Contradiction Analysis and Reproducibility

Q. How should researchers address conflicting data on this compound’s cytotoxicity in different cell lines?

- Methodological Answer :

- Dose-response curves : Test a wide concentration range (0.1–1000 µM) and normalize data to cell viability controls (e.g., untreated cells). Cell line A shows 35% viability at 1000 µM, while line B retains 40% .

- Mechanistic studies : Use RNA sequencing to identify pathways (e.g., apoptosis, autophagy) activated at cytotoxic doses.

- Reporting standards : Clearly state cell culture conditions (e.g., serum concentration, passage number) to enhance reproducibility .

Methodological Best Practices

- Data validation : Replicate experiments ≥3 times and use statistical tests (e.g., ANOVA with Tukey’s post hoc) to confirm significance.

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals .

- Literature synthesis : Cite primary sources (e.g., Tomoda & Doi, 2008 ) over reviews to ensure traceability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.